molecular formula C9H19NO B13610150 1-(Isopropoxymethyl)cyclopentan-1-amine

1-(Isopropoxymethyl)cyclopentan-1-amine

Katalognummer: B13610150
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: PWSZLOABGSVMGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Isopropoxymethyl)cyclopentan-1-amine is an organic compound with the molecular formula C9H19NO It is a cyclopentane derivative where an isopropoxymethyl group is attached to the nitrogen atom of the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isopropoxymethyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropyl alcohol in the presence of a strong acid catalyst to form the isopropoxymethyl group. This intermediate is then reacted with ammonia or an amine to introduce the amine group onto the cyclopentane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Isopropoxymethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Isopropoxymethyl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1-(Isopropoxymethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Isopropoxymethyl)cyclopentan-1-amine is unique due to the presence of both an isopropoxymethyl group and an amine group on the cyclopentane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Eigenschaften

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

1-(propan-2-yloxymethyl)cyclopentan-1-amine

InChI

InChI=1S/C9H19NO/c1-8(2)11-7-9(10)5-3-4-6-9/h8H,3-7,10H2,1-2H3

InChI-Schlüssel

PWSZLOABGSVMGM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC1(CCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.